Z-Homophe-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

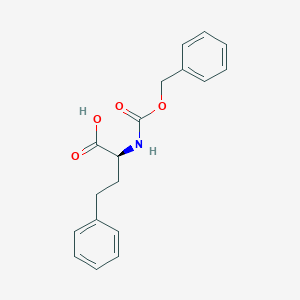

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWSQYJXSRIJCI-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426679 | |

| Record name | Z-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127862-89-9 | |

| Record name | (αS)-α-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127862-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Homophe-OH: A Technical Guide for Researchers

Introduction: Z-Homophe-OH, chemically known as (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid, is a protected amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug discovery. The "Z" in its name refers to the benzyloxycarbonyl (Cbz) group, which protects the alpha-amino group of L-homophenylalanine. Homophenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure is similar to phenylalanine but with an additional methylene group in its side chain. This structural modification imparts unique properties to peptides when it is incorporated, making this compound a valuable tool for medicinal chemists and peptide scientists.

This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, its primary application in peptide synthesis, and the biological significance of incorporating homophenylalanine into peptide backbones. While this compound itself is not biologically active, its role as a precursor to biologically active peptides is of significant interest in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its use in synthetic chemistry, including solubility considerations and reaction setup.

| Property | Value | Reference |

| Chemical Name | (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid | |

| Synonyms | Z-L-homophenylalanine, (S)-2-(Z-amino)-4-phenylbutyric acid | |

| CAS Number | 127862-89-9 | |

| Molecular Formula | C₁₈H₁₉NO₄ | |

| Molecular Weight | 313.35 g/mol | |

| Appearance | White solid | |

| Purity | ≥98.0% (TLC) | |

| Application | Peptide synthesis | |

| Storage Temperature | 2-8°C | [1] |

Core Application: A Building Block for Novel Peptides

The primary utility of this compound lies in its use in solution-phase and solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides stable protection for the amino group during peptide coupling reactions and can be removed under specific conditions, typically through hydrogenolysis.

The incorporation of the homophenylalanine residue into peptides can lead to several advantageous modifications of their biological and physical properties:

-

Enhanced Proteolytic Stability: The non-natural structure of homophenylalanine can make the resulting peptide more resistant to degradation by proteases in the body, leading to a longer half-life and improved therapeutic potential.

-

Altered Receptor Binding and Activity: The longer side chain of homophenylalanine compared to phenylalanine can alter the way a peptide interacts with its biological target, such as a receptor or enzyme. This can lead to changes in binding affinity and functional activity, potentially converting an agonist to an antagonist or vice versa, or enhancing its potency.

-

Modified Conformational Properties: The additional methylene group in the side chain can influence the secondary structure of the peptide, affecting its folding and overall conformation. This can have a significant impact on its biological activity.[2]

Case Studies: The Impact of Homophenylalanine Incorporation

The strategic use of this compound to introduce homophenylalanine into peptide sequences has been explored in various therapeutic areas.

Immunosuppressive Peptides: Analogs of Cyclolinopeptide A

Cyclolinopeptide A is a naturally occurring cyclic peptide with known immunosuppressive properties.[3] Researchers have synthesized analogs of this peptide where one or both of the phenylalanine residues are replaced with homophenylalanine. These modifications have been shown to modulate the immunosuppressive activity of the parent peptide. For instance, some homophenylalanine-containing analogs have demonstrated potent inhibition of T- and B-cell proliferation.[3]

The immunosuppressive activity of these peptides can interfere with T-cell activation signaling pathways. A simplified representation of a T-cell activation pathway is shown below.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists

The glucagon-like peptide-1 receptor (GLP-1R) is a major target for the treatment of type 2 diabetes. Short 11-amino acid peptides containing unnatural amino acids, including homophenylalanine analogs at the C-terminus, have been identified as potent GLP-1R agonists.[4] Some of these peptides exhibit functional activity in the low picomolar range in in-vitro assays.[4]

Activation of the GLP-1R by an agonist peptide initiates a signaling cascade that leads to insulin secretion. A diagram of this pathway is provided below.

Angiotensin-Converting Enzyme (ACE) Inhibitors

L-homophenylalanine is a key precursor in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension and congestive heart failure.[5] While this compound is not directly used in the final drug structure, its deprotected form is a critical starting material for the synthesis of these important pharmaceuticals.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). This protocol is illustrative and may require optimization for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Homophenylalanine

This protocol outlines the manual synthesis of a short peptide with the sequence X-Hphe-Y on a resin support, where X and Y are other amino acids.

Materials:

-

Rink Amide resin

-

This compound

-

Fmoc-protected amino acids (for X and Y)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

SPPS reaction vessel

Workflow Diagram:

Procedure:

-

Resin Swelling: Place the Rink Amide resin in the SPPS reaction vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection (for the first amino acid):

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF, DCM, and then DMF.

-

-

Coupling of the First Amino Acid (Y):

-

In a separate vial, dissolve Fmoc-Y-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF, DCM, and then DMF.

-

-

Fmoc Deprotection (for the second amino acid): Repeat step 2.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF, DCM, and then DMF.

-

-

Coupling of the Third Amino Acid (X): Repeat steps 4 and 3 with Fmoc-X-OH.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase HPLC.

-

Characterize the final peptide by mass spectrometry.

-

Conclusion

This compound is a valuable synthetic tool for peptide chemists and drug discovery professionals. While it does not possess intrinsic biological activity, its role as a protected precursor for L-homophenylalanine allows for the strategic modification of peptides to enhance their therapeutic properties. The incorporation of homophenylalanine can lead to increased stability, altered receptor interactions, and novel biological activities. The case studies of immunosuppressive peptides and GLP-1R agonists highlight the potential of using this compound to develop new and improved peptide-based therapeutics. A thorough understanding of its chemical properties and its application in peptide synthesis is essential for leveraging its full potential in the design and creation of next-generation peptide drugs.

References

- 1. Boc-Homophe-OH = 98.0 TLC 100564-78-1 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of potent 11mer glucagon-like peptide-1 receptor agonist peptides with novel C-terminal amino acids: Homohomophenylalanine analogs. | Sigma-Aldrich [sigmaaldrich.com]

- 5. scielo.br [scielo.br]

Technical Guide: Z-Homophe-OH (N-Benzyloxycarbonyl-Homophenylalanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Homophe-OH is the commonly used laboratory nomenclature for N-Benzyloxycarbonyl-homophenylalanine. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amine of homophenylalanine. Homophenylalanine is a non-proteinogenic amino acid, an analog of phenylalanine with an additional methylene group in its side chain. As a protected amino acid, this compound is a crucial building block in synthetic organic chemistry, particularly in the solution-phase and solid-phase synthesis of peptides. Its application is significant in drug discovery and development, where the incorporation of unnatural amino acids like homophenylalanine into peptide sequences can enhance proteolytic stability, modify receptor binding affinity, and improve pharmacokinetic profiles.[1] Homophenylalanine itself is a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used in the management of hypertension and congestive heart failure.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended for professionals in chemical research and drug development.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on the stereochemistry (L- or D-isomer). The following tables summarize the available data for the L- and D-isomers.

Chemical Identification

| Identifier | Z-L-Homophe-OH | Z-D-Homophe-OH |

| Synonyms | (S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine | (R)-2-(Z-amino)-4-phenylbutyric acid, CBZ-D-HOMOPHENYL-ALA |

| CAS Number | 127862-89-9[4][5] | 138812-70-1 |

| Molecular Formula | C₁₈H₁₉NO₄[4][5] | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol [4][5] | 313.35 g/mol |

| InChI Key | GUWSQYJXSRIJCI-INIZCTEOSA-N[5] | Not readily available |

| SMILES | OC(=O)--INVALID-LINK--NC(=O)OCc2ccccc2[5] | Not readily available |

Physicochemical Data

| Property | Z-L-Homophe-OH | Z-D-Homophe-OH |

| Physical Form | White to off-white powder/solid | Not specified |

| Melting Point | Data not available | Not specified |

| Boiling Point | Data not available | 521.2±50.0 °C at 760 mmHg |

| Density | Data not available | 1.2±0.1 g/cm³ |

| pKa | Estimated to be around 3-4 for the carboxylic acid and 9-10 for the protonated amine of the unprotected amino acid. The Cbz group can slightly influence this. | Estimated to be around 3-4 for the carboxylic acid and 9-10 for the protonated amine of the unprotected amino acid. The Cbz group can slightly influence this. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMF, and DMSO. | Soluble in organic solvents. |

Experimental Protocols

Detailed experimental data for this compound is not extensively published. The following protocols are based on general and established methods for the synthesis and analysis of N-Cbz protected amino acids and should be optimized for specific laboratory conditions.

Synthesis of this compound (Schotten-Baumann Reaction)

The standard method for introducing a benzyloxycarbonyl (Cbz) protecting group onto an amino acid is the Schotten-Baumann reaction. This involves the acylation of the amino group with benzyl chloroformate under basic conditions.

Materials:

-

L- or D-Homophenylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) or Citric acid

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve homophenylalanine (1.0 eq) in a 1:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

-

Protection: Add benzyl chloroformate (1.1-1.5 eq) dropwise to the cooled solution while maintaining vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Remove the organic solvent (THF) under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted benzyl chloroformate.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with dilute hydrochloric acid or citric acid. A white precipitate should form.

-

-

Isolation:

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Analytical Methods

TLC is a rapid and effective method for monitoring the progress of the synthesis and assessing the purity of the product.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. Common systems include:

-

Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v)

-

Ethyl acetate:Hexane (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to suppress ionization of the carboxylic acid.

-

-

Visualization:

-

UV Light (254 nm): The Cbz group and the phenyl ring of homophenylalanine are UV active, allowing for visualization as dark spots on a fluorescent background.

-

Staining:

-

Potassium Permanganate Stain: Stains compounds that can be oxidized.

-

Ninhydrin Stain: The starting material (homophenylalanine) will stain (typically purple/yellow), while the fully protected product (this compound) will not. This is useful for confirming the consumption of the starting material.

-

-

Reversed-phase HPLC is the standard method for determining the purity of this compound.

-

Column: A C18 or Phenyl-Hexyl column is suitable. The Phenyl-Hexyl column may offer enhanced selectivity due to π-π interactions with the aromatic rings in the molecule.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 95% B over 20-30 minutes.

-

Detection: UV detection at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Biological Activity and Signaling Pathways

As a protected amino acid, this compound is primarily a synthetic intermediate. There is no direct evidence in the scientific literature to suggest that this compound itself has significant biological activity or is directly involved in any signaling pathways. Its utility lies in its incorporation into larger peptide structures. The resulting peptides, containing the homophenylalanine residue, have been shown to possess immunomodulatory properties. For instance, analogues of Cyclolinopeptide A, where phenylalanine is replaced by homophenylalanine, have demonstrated the ability to suppress the production of tumor necrosis factor-alpha (TNF-α), indicating potential therapeutic applications in inflammatory and autoimmune diseases.[6]

Visualizations

Synthesis and Purification Workflow of this compound

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Analytical Characterization

Caption: Logical flow for the analytical characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound = 98.0 TLC 127862-89-9 [sigmaaldrich.com]

- 6. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ4-bis(homo-phenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-(Z-amino)-4-phenylbutyric Acid: Structure, Synthesis, and Biological Insights

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (S)-2-(Z-amino)-4-phenylbutyric acid, a derivative of the amino acid 4-phenylbutyric acid. Due to the limited availability of biological data on the Z-protected form, this document also extensively covers the well-researched, structurally related compound 4-phenylbutyric acid (4-PBA). The benzyloxycarbonyl (Z) group is a commonly employed protecting group in chemical synthesis, often removed to yield the biologically active amine. Therefore, the extensive research on 4-PBA offers valuable insights into the potential therapeutic applications of the core (S)-2-amino-4-phenylbutyric acid scaffold.

Chemical Structure and Properties

(S)-2-(Z-amino)-4-phenylbutyric acid, also known as (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid, is a synthetic amino acid derivative.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 127862-89-9 | [1][2] |

| Molecular Formula | C18H19NO4 | [1][2] |

| Molecular Weight | 313.35 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 521.2±50.0 °C (Predicted) | |

| Density | 1.222±0.06 g/cm3 (Predicted) | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis and Manufacturing

The synthesis of the core structure, (S)-2-amino-4-phenylbutanoic acid, can be achieved through various methods, including enzymatic and chemical syntheses. The benzyloxycarbonyl (Z) protecting group is typically introduced to the amino group of (S)-2-amino-4-phenylbutanoic acid using benzyl chloroformate under basic conditions.

Biocatalytic Synthesis of (S)-2-amino-4-phenylbutanoic acid

An enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid has been reported using a hydantoinase-based method.[4]

Experimental Protocol:

-

Substrate: Racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione.

-

Enzymes: Nonenantioselective hydantoinase and L-N-carbamoylase.

-

Process: The enzymes catalyze the conversion of the racemic hydantoin substrate to (S)-(+)-2-amino-4-phenylbutanoic acid.

-

Purification: The product is resolved by high-performance liquid chromatography (HPLC) using a Chirobiotic T column with a mobile phase of EtOH/H₂O (10/90) at a pH of 4.2-4.5.[4]

Biological Activity and Mechanisms of Action (with a focus on 4-Phenylbutyric Acid)

While specific biological data for (S)-2-(Z-amino)-4-phenylbutyric acid is scarce, its core structure, embodied by 4-phenylbutyric acid (4-PBA), has been extensively studied. 4-PBA is a multifunctional molecule with two primary, well-documented mechanisms of action: inhibition of endoplasmic reticulum (ER) stress and inhibition of histone deacetylases (HDACs).[5][6]

Inhibition of Endoplasmic Reticulum (ER) Stress

4-PBA acts as a chemical chaperone, alleviating ER stress by aiding in the proper folding of proteins and reducing the accumulation of misfolded proteins.[6] This activity has been shown to be protective in a variety of disease models.

Signaling Pathway:

Under conditions of ER stress, the unfolded protein response (UPR) is activated. One of the key pathways in the UPR is the PERK-eIF2α-ATF4-CHOP axis. 4-PBA has been shown to inhibit the activation of this pathway.

Histone Deacetylase (HDAC) Inhibition

4-PBA is also a known inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By inhibiting HDACs, 4-PBA leads to hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of various genes.

Signaling Pathway:

One example of this mechanism is the 4-PBA-mediated increase in GLUT4 gene expression through the suppression of HDAC5.

Experimental Protocols and Data

The following sections detail experimental protocols and quantitative data from studies investigating the effects of 4-PBA in various models.

In Vivo Model: Diabetic Nephropathy in Rats

Objective: To investigate the effect of 4-PBA on the renal pathogenesis of streptozotocin-induced diabetic rats.[7]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ).

-

Treatment Groups:

-

Normal Control (NC)

-

Diabetic Nephropathy (DN)

-

DN + 4-PBA (1 g/kg body weight, daily by gavage for 12 weeks)

-

-

Parameters Measured: Kidney weight/body weight ratio (KI), 24-hour urinary albumin excretion rate (UAER), serum creatinine (Scr), blood urea nitrogen (BUN), and renal expression of p47phox and nitrotyrosine (NT).

Quantitative Data:

| Parameter | Normal Control | Diabetic Nephropathy (12 weeks) | DN + 4-PBA (12 weeks) |

| UAER (mg/24h) | 0.29 ± 0.04 | 5.54 ± 0.81 | 3.28 ± 0.40 |

| p47phox mRNA expression (% of NC) | 100 | 191.95 | Significantly decreased vs. DN |

| p47phox protein expression (% of NC) | 100 | 277.82 | Significantly decreased vs. DN |

| NT protein expression (% of NC) | 100 | 189.28 | Significantly decreased vs. DN |

| (Data presented as mean ± SD or percentage increase)[7] |

In Vitro Model: ER Stress in Chondrocytes

Objective: To test the effects of 4-PBA on ER stress in chondrocyte cell lines.[8]

Experimental Protocol:

-

Cell Line: ERp57 knockout (KO) chondrocytes, which exhibit ER stress.

-

Treatment: Incubation with 50 mM 4-PBA.

-

Analysis: Immunoblot analysis of ER stress marker proteins (BiP, Chop, IRE1).

Quantitative Data:

| ER Stress Marker | ERp57 KO (untreated) | ERp57 KO + 50 mM 4-PBA |

| BiP (relative expression) | Increased vs. control | Reduced to control levels |

| Chop (relative expression) | Increased vs. control | Reduced to control levels |

| IRE1 (relative expression) | Increased vs. control | Reduced to or below control levels |

| (Data represents the change in protein expression relative to control cells)[8] |

In Vivo Model: Neurodegeneration in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of 4-PBA on cognitive deficits and tau pathology in a mouse model of Alzheimer's disease.[9]

Experimental Protocol:

-

Animal Model: Transgenic mice expressing a human amyloid precursor protein mutation.

-

Treatment: Administration of 4-PBA.

-

Analysis: Assessment of spatial learning and memory, measurement of phosphorylated tau, and analysis of histone acetylation and synaptic plasticity markers.

Key Findings:

-

4-PBA reversed spatial learning and memory deficits.

-

Phosphorylated tau levels were decreased.

-

Brain histone acetylation levels were restored.

-

Transcription of synaptic plasticity markers (GluR1, PSD95, MAP-2) was activated.[9]

Logical Workflow for Investigating Therapeutic Potential

The investigation of a compound like (S)-2-(Z-amino)-4-phenylbutyric acid for therapeutic development follows a logical progression from basic characterization to preclinical and clinical studies.

Conclusion

(S)-2-(Z-amino)-4-phenylbutyric acid is a derivative of a biologically active scaffold. While direct research on this specific Z-protected compound is limited, the extensive data available for 4-phenylbutyric acid provides a strong foundation for understanding its potential therapeutic applications. The dual mechanisms of ER stress inhibition and histone deacetylase inhibition position this class of compounds as promising candidates for a wide range of diseases characterized by protein misfolding and epigenetic dysregulation, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Further research is warranted to elucidate the specific pharmacological profile of (S)-2-(Z-amino)-4-phenylbutyric acid and its potential advantages in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 3. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuation of diabetic nephropathy in diabetes rats induced by streptozotocin by regulating the endoplasmic reticulum stress inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 4-phenylbutyric acid on diabetic nephropathy rats [cjn.org.cn]

- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Activity of Z-Homophe-OH: A Guide to a Novel Phenylalanine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Homophe-OH, a derivative of the amino acid phenylalanine, is emerging as a compound of interest within the scientific community. While its precise mechanisms of action are the subject of ongoing investigation, current understanding points towards its involvement in immunomodulatory processes. This technical guide synthesizes the available data on this compound and related homophenylalanine derivatives, providing a foundational resource for researchers in drug discovery and development. This document outlines its chemical properties, potential biological activities, and situates it within the broader context of peptide synthesis and therapeutic peptide design.

Chemical and Physical Properties

This compound, chemically known as (S)-2-(Z-amino)-4-phenylbutyric acid or Z-L-homophenylalanine, is a non-proteinogenic amino acid derivative.[1] Its structure incorporates a benzyloxycarbonyl (Z) protecting group, making it suitable for use in solution-phase peptide synthesis.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₉NO₄ | [1][2] |

| Molecular Weight | 313.35 g/mol | [1][2] |

| CAS Number | 127862-89-9 | [1][2] |

| Assay | ≥98.0% (TLC) | [1] |

| Synonyms | (S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine | [1] |

Potential Mechanism of Action and Biological Activity

Direct studies on the mechanism of action of this compound are not yet prevalent in published literature. However, research on closely related β-homophenylalanine derivatives provides significant insights into its potential biological activities. The incorporation of β-homophenylalanine into peptide sequences has been shown to confer enhanced proteolytic stability and modulate receptor binding affinities.[3] This makes it a valuable component in the design of novel therapeutic peptides.[3]

One of the most promising applications is in the development of immunomodulatory peptides.[3] Specifically, the substitution of phenylalanine with β-homophenylalanine in analogues of Cyclolinopeptide A (CLA), a naturally occurring immunosuppressive peptide, has been shown to significantly alter its biological activity.[3] Linear precursors of these modified CLA analogues demonstrated potent suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.[3] This suggests a potential therapeutic application for peptides containing homophenylalanine in inflammatory and autoimmune diseases where TNF-α is a key mediator.[3]

The unique conformational properties imparted by the additional methylene group in the side chain of homophenylalanine can influence the peptide backbone and the orientation of the phenyl side chain.[3] This allows for the fine-tuning of peptide-receptor interactions, which is particularly relevant for developing agonists or antagonists for G-protein coupled receptors (GPCRs) and other cell surface receptors.[3]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following outlines a general methodology for assessing the immunomodulatory activity of homophenylalanine-containing peptides, based on the research on modified CLA analogues.[3]

Protocol: Assessment of LPS-Induced TNF-α Suppression

Objective: To determine the in vitro effect of a this compound-containing peptide on the production of TNF-α in response to lipopolysaccharide (LPS) stimulation.

Materials:

-

Cell line: Murine macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS from E. coli

-

This compound-containing peptide (synthesized and purified)

-

TNF-α ELISA kit

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Peptide Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-containing peptide. Include a vehicle control (e.g., DMSO or saline). Incubate for 1 hour.

-

LPS Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each peptide concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of TNF-α production).

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the potential signaling pathway influenced by homophenylalanine-containing peptides and a typical experimental workflow for their evaluation.

Caption: Experimental workflow for evaluating this compound-containing peptides.

Caption: Postulated inhibitory effect on the LPS-induced TNF-α signaling pathway.

Conclusion and Future Directions

This compound represents a valuable chemical entity for the synthesis of novel peptides with therapeutic potential, particularly in the realm of immunomodulation. While direct evidence for its mechanism of action is still forthcoming, the demonstrated activity of related homophenylalanine-containing peptides in suppressing pro-inflammatory cytokine production provides a strong rationale for further investigation. Future research should focus on synthesizing a library of this compound-containing peptides and screening them for activity in various disease models. Elucidating the precise molecular targets and downstream signaling pathways will be crucial for advancing these promising compounds toward clinical applications.

References

The Role of Z-Homophe-OH in the Development of Angiotensin-Converting Enzyme (ACE) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Homophe-OH, chemically known as (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid, is a protected form of the non-proteinogenic amino acid L-homophenylalanine. While this compound itself does not exhibit significant direct biological activity, it serves as a crucial chiral building block in the synthesis of a class of potent therapeutic agents known as angiotensin-converting enzyme (ACE) inhibitors. This technical guide provides an in-depth overview of the pivotal role of this compound in the development of these drugs, focusing on the synthesis, mechanism of action, biological activity, and pharmacokinetics of key ACE inhibitors derived from it: benazepril, lisinopril, and enalapril.

From this compound to Potent ACE Inhibitors: A Synthetic Overview

The synthesis of ACE inhibitors such as benazepril, lisinopril, and enalapril from this compound involves a series of well-established organic chemistry reactions. The benzyloxycarbonyl ("Z") group serves as a protecting group for the amine functionality of L-homophenylalanine, preventing unwanted side reactions during the coupling steps. This protecting group is typically removed in the final stages of the synthesis to yield the active pharmaceutical ingredient.

A generalized synthetic workflow starting from L-homophenylalanine (derived from this compound by deprotection) is depicted below. The specific synthesis of Benazepril, for instance, involves the asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester as a key step[1].

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effects by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, which leads to sodium and water retention. By inhibiting ACE, these drugs decrease the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure[2][3].

The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors.

Biological Activity of L-Homophenylalanine-Derived ACE Inhibitors

The in vitro potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The active metabolites of benazepril, enalapril, and lisinopril are benazeprilat, enalaprilat, and lisinopril itself, respectively.

| Compound | IC50 (nM) | Ki (nM) | Notes |

| Benazeprilat | ~1.8[4] | Not explicitly found | High potency, comparable to or greater than Enalaprilat. |

| Enalaprilat | 1.94 - 2.4[4][5] | ~0.1[6][7] | Potent and competitive inhibitor of ACE. |

| Lisinopril | 1.2 - 1.9[4][8][9] | 0.36 - 131.5 (domain dependent)[6][10][11] | Potent inhibitor; Ki value varies depending on the specific domain of the ACE enzyme. |

Pharmacokinetic Profiles

The pharmacokinetic properties of these ACE inhibitors are crucial for their clinical efficacy and dosing regimens.

| Drug | Prodrug | Active Metabolite | Bioavailability | Effective Half-life of Active Metabolite |

| Benazepril | Yes | Benazeprilat | ~37% (as benazeprilat) | 10-11 hours[2][3] |

| Enalapril | Yes | Enalaprilat | ~60% (as enalapril), ~40% (as enalaprilat)[12][13] | 11 hours[12][13][14] |

| Lisinopril | No | Lisinopril | 10% - 30%[15] | Accumulation half-life: 12.6 hours; Terminal half-life: ~40 hours[16][17] |

Experimental Protocols

Detailed Synthesis of Benazepril Hydrochloride (Illustrative)

The synthesis of benazepril hydrochloride from L-homophenylalanine involves several key steps. A representative procedure is outlined below, based on descriptions in the literature[1][18][19][20][21].

Step 1: Esterification of L-Homophenylalanine L-homophenylalanine is reacted with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl) to produce L-homophenylalanine ethyl ester.

Step 2: Coupling Reaction The L-homophenylalanine ethyl ester is then coupled with a suitable cyclic amine derivative. For benazepril, this is typically tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. This reaction can proceed via reductive amination with ethyl 2-oxo-4-phenylbutyrate[19].

Step 3: Deprotection and Salt Formation The resulting intermediate is deprotected to remove the tert-butyl group, and the final product is isolated as the hydrochloride salt. This is often achieved by treating the intermediate with hydrogen chloride in an organic solvent like isopropyl acetate[19].

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound using a spectrophotometric method.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

-

Test inhibitor (e.g., benazeprilat) at various concentrations

-

Assay buffer (e.g., 0.1 M sodium borate buffer, pH 8.3, containing 0.3 M NaCl)

-

Stopping reagent (e.g., 1 M HCl)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Pre-incubate a solution of ACE with various concentrations of the test inhibitor in the assay buffer at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping reagent (1 M HCl).

-

Extract the hippuric acid produced with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Re-dissolve the residue in a suitable solvent (e.g., water or buffer).

-

Measure the absorbance of the hippuric acid at a specific wavelength (typically 228 nm).

-

Calculate the percentage of ACE inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Conclusion

This compound is a vital precursor in the chemical synthesis of several clinically important ACE inhibitors. Its protected amine group allows for the controlled and stereospecific construction of the final drug molecules. The resulting compounds, such as benazepril, lisinopril, and enalapril, are highly potent inhibitors of the angiotensin-converting enzyme and are widely used in the management of hypertension and other cardiovascular diseases. A thorough understanding of their synthesis, mechanism of action, biological activity, and pharmacokinetic profiles is essential for researchers and professionals involved in the discovery and development of new therapeutic agents.

References

- 1. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benazepril: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 20. Benazepril synthesis - chemicalbook [chemicalbook.com]

- 21. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]

Z-Homophe-OH (CAS 127862-89-9): A Technical Guide for Drug Development Professionals

An In-depth Examination of a Key Building Block for Angiotensin-Converting Enzyme (ACE) Inhibitors

This technical guide provides a comprehensive overview of Z-Homophe-OH (CAS number 127862-89-9), a protected form of the non-proteinogenic amino acid L-homophenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, its pivotal role in the synthesis of cardiovascular drugs, relevant experimental protocols, and its connection to the Renin-Angiotensin-Aldosterone System.

Core Compound Data

This compound, chemically known as (S)-2-(Z-amino)-4-phenylbutyric acid or Z-L-homophenylalanine, is a key intermediate in synthetic organic chemistry, particularly in the field of medicinal chemistry.[1][2] Its structure features a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, which is crucial for its application in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 127862-89-9 | [1] |

| Molecular Formula | C18H19NO4 | |

| Molecular Weight | 313.35 g/mol | |

| Synonyms | (S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine | |

| Primary Application | Peptide Synthesis | |

| Appearance | White to off-white powder | |

| Purity | ≥98.0% (TLC) | [2] |

| Storage | 2-8°C |

Biological Significance and Mechanism of Action

The primary significance of this compound lies in its deprotected form, L-homophenylalanine, which is a critical component in the synthesis of a class of drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors.[3] ACE inhibitors are widely prescribed for the management of hypertension (high blood pressure) and congestive heart failure.[3] Prominent examples of ACE inhibitors synthesized using L-homophenylalanine derivatives include Enalapril and Lisinopril.[3][4][5]

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that plays a central role in regulating blood pressure and fluid balance.[2][6][7] By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[6][8] The reduction in angiotensin II levels leads to vasodilation (widening of blood vessels), decreased aldosterone secretion, and consequently, a lowering of blood pressure.[2][6]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.fishersci.eu [static.fishersci.eu]

- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. zerotofinals.com [zerotofinals.com]

Z-Homophe-OH: A Technical Guide for Researchers

Introduction: Z-Homophe-OH, also known as N-benzyloxycarbonyl-L-homophenylalanine, is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to natural amino acids, combined with the protective Z-group, makes it a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, a representative synthetic protocol, and its key role as a precursor in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value |

| Molecular Weight | 313.35 g/mol |

| Chemical Formula | C₁₈H₁₉NO₄ |

| Synonyms | Z-L-homophenylalanine, (S)-2-(Z-amino)-4-phenylbutyric acid |

| CAS Number | 127862-89-9 |

| Appearance | White to off-white powder |

| Primary Application | Peptide synthesis, precursor for ACE inhibitors |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of L-homophenylalanine. Below is a representative experimental protocol for this conversion.

Objective: To synthesize this compound by reacting L-homophenylalanine with benzyl chloroformate under basic conditions.

Materials:

-

L-homophenylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve L-homophenylalanine in an aqueous solution of sodium carbonate or sodium bicarbonate in a reaction flask. The base is crucial for deprotonating the amino group, rendering it nucleophilic.

-

Addition of Protecting Agent: Cool the solution in an ice bath. Slowly add benzyl chloroformate, either neat or dissolved in a suitable organic solvent like dioxane or THF, to the stirred solution. Maintaining a low temperature is important to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl. This will protonate the carboxylic acid, causing the this compound product to precipitate.

-

Extract the precipitated product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the final product in high purity.

Role in Drug Development: Precursor to ACE Inhibitors

L-homophenylalanine, the deprotected form of this compound, is a critical precursor in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure.[2] They exert their therapeutic effect by inhibiting the ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.[3][4][5] The diagram below illustrates this pathway and the point of intervention for ACE inhibitors.

Figure 1: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

As depicted in Figure 1, ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II narrows blood vessels and stimulates the release of aldosterone, which leads to sodium and water retention, both of which increase blood pressure. ACE inhibitors, synthesized using L-homophenylalanine derived from this compound, block the action of ACE, thereby reducing the levels of angiotensin II. This leads to vasodilation and decreased sodium and water retention, ultimately lowering blood pressure. The unique structural features of homophenylalanine are crucial for the high binding affinity and inhibitory activity of these drugs.

References

Z-Homophe-OH in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-Homophe-OH (N-α-Benzyloxycarbonyl-L-homophenylalanine), a valuable building block in peptide chemistry. This document details its chemical properties, applications in peptide synthesis—particularly in the development of therapeutic agents—and provides detailed experimental protocols.

Introduction to this compound

This compound is a protected form of L-homophenylalanine, a non-proteinogenic amino acid. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the α-amino functionality, making it suitable for both solution-phase and solid-phase peptide synthesis (SPPS). The presence of an additional methylene group in the side chain compared to phenylalanine imparts unique conformational properties to peptides, influencing their biological activity and metabolic stability.

L-Homophenylalanine is a key chiral building block in the synthesis of several pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Lisinopril and Benazepril, which are widely used in the management of hypertension and congestive heart failure.[1] The incorporation of homophenylalanine can also be explored in the design of peptidomimetics and other bioactive peptides to enhance their therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (S)-2-(Benzyloxycarbonylamino)-4-phenylbutanoic acid |

| Synonyms | Z-L-homophenylalanine, Z-Hph-OH |

| CAS Number | 127862-89-9 |

| Molecular Formula | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | Store at room temperature |

Applications in Peptide Chemistry

The primary application of this compound lies in its use as a building block for the synthesis of bioactive peptides and peptidomimetics.

Angiotensin-Converting Enzyme (ACE) Inhibitors

L-Homophenylalanine is a crucial component of several ACE inhibitors. The synthesis of these drugs often involves the coupling of a protected homophenylalanine derivative. This compound can be utilized in the solution-phase synthesis of key intermediates for drugs like Lisinopril.

Signaling Pathway of ACE Inhibition

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Mechanism of action of ACE inhibitors.

Immunomodulatory Peptides

The incorporation of homophenylalanine into cyclic peptides has been shown to modulate their immunosuppressive activity. For instance, analogues of Cyclolinopeptide A containing homophenylalanine have demonstrated potent suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, suggesting potential therapeutic applications in inflammatory and autoimmune diseases.

Simplified TNF-α Signaling and Potential Inhibition

Peptides containing this compound could potentially interfere with the binding of TNF-α to its receptor, thereby blocking downstream inflammatory signaling.

Potential inhibition of TNF-α signaling.

Neurokinin Receptor Antagonists

Analogues of Substance P, a neuropeptide involved in pain transmission and inflammation, have been synthesized with homophenylalanine. These analogues can act as antagonists at neurokinin receptors, suggesting a role for homophenylalanine-containing peptides in the development of novel analgesics and anti-inflammatory agents.

Peptide Synthesis with this compound

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The choice of coupling reagent is critical for achieving high yields and minimizing racemization.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of an amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS workflow for peptide synthesis.

Quantitative Data on Coupling Efficiency

The efficiency of coupling this compound can vary depending on the coupling reagent used. The following table provides representative data on the coupling efficiency and resulting peptide purity for a model dipeptide synthesis (Z-Homophe-Gly-NH₂). Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and reaction conditions.

| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Crude Purity (%) | Final Purity after HPLC (%) |

| HBTU/DIPEA | 2 | 2 | ~90 | >98 |

| HATU/DIPEA | 2 | 1.5 | ~92 | >98 |

| DIC/HOBt | 5 | 3 | ~88 | >98 |

Experimental Protocols

Protocol for Solid-Phase Synthesis of a this compound containing Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Homophe-Gly-NH₂) on a Rink Amide resin using Fmoc chemistry for the first two amino acids and this compound for the final coupling.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-Gly-OH, Fmoc-Ala-OH, this compound

-

Coupling reagents: HBTU, HATU, or DIC/HOBt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Glycine):

-

Pre-activate Fmoc-Gly-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

-

Second Amino Acid Coupling (Alanine):

-

Repeat step 2 using Fmoc-Ala-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

This compound Coupling:

-

Pre-activate this compound (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Peptide Cleavage and Z-group Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Protocol for HPLC Purification of a this compound containing Peptide

Instrumentation and Columns:

-

Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.

-

C18 column (e.g., 5 µm particle size, 100 Å pore size).

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration of approximately 10-20 mg/mL.

-

Method Development (Analytical HPLC):

-

Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

-

Run a gradient of 5% to 95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.

-

-

Preparative HPLC:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the crude peptide solution.

-

Run a shallow gradient around the elution point determined from the analytical run (e.g., increase Mobile Phase B by 0.5-1% per minute).

-

Monitor the elution at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white powder.

Conclusion

This compound is a versatile and valuable building block in peptide chemistry, with significant applications in the development of therapeutic peptides. Its use in the synthesis of ACE inhibitors is well-established, and emerging research suggests its potential in creating novel immunomodulatory and neurokinin receptor-modulating agents. The protocols provided in this guide offer a starting point for the successful incorporation of this compound into peptide sequences and their subsequent purification. Further research into the unique conformational effects of homophenylalanine will undoubtedly expand its application in the design of next-generation peptide-based therapeutics.

References

An In-Depth Technical Guide to the Analogs and Derivatives of the Homophenylalanine Core for Drug Discovery

Introduction

Homophenylalanine, a non-proteinogenic amino acid, serves as a valuable building block in the design of peptidomimetics and other small molecule inhibitors. Its extended side chain, compared to phenylalanine, allows for unique steric and hydrophobic interactions within enzyme active sites. This technical guide explores the synthesis, biological activity, and mechanisms of action of homophenylalanine-containing compounds, with a particular focus on their role as inhibitors of Matrix Metalloproteinases (MMPs).

Quantitative Data: Inhibition of Matrix Metalloproteinases

Homophenylalanine and its derivatives have been incorporated into various inhibitor scaffolds targeting MMPs, a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases such as cancer and arthritis.[1][2] The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound Type | Target MMP | IC50 (nM) | Reference |

| Phosphinic Peptide | MMP-13 | 4.5 | F. B. |

| Phosphinic Peptide | MMP-13 | 17b: low nM | [3] |

| Vascular Disrupting Agent (ICT2588) | MT1-MMP (MMP-14) | Not specified as direct IC50 | [3] |

| Doxycycline (Broad Spectrum) | Various MMPs | 2,000-50,000 | [3] |

| Phosphonic Acid Analogue | hAPN (CD13) | Submicromolar | [4] |

| Phosphonic Acid Analogue | pAPN | Micromolar | [4] |

Experimental Protocols

The synthesis of peptide-based inhibitors incorporating homophenylalanine is typically achieved through solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the manual synthesis of a peptide containing a homophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) of a Homophenylalanine-Containing Peptide

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.[5]

-

Confirm the presence of free primary amines using a qualitative test such as the Kaiser test.[5]

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), including Fmoc-Homophe-OH, and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

After coupling, drain the reaction solution and wash the resin with DMF and DCM.[5]

4. Repetition for Peptide Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the dried peptidyl-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups. This should be performed in a fume hood.[5]

-

Agitate the mixture for 2-3 hours at room temperature.[5]

-

Filter the cleavage solution to separate it from the resin beads.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.[5]

-

Dry the crude peptide under vacuum.

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Mechanisms of Action

MMP inhibitors containing homophenylalanine exert their effects by interfering with the catalytic activity of MMPs, which in turn modulates downstream signaling pathways. MMPs are key regulators of the extracellular matrix (ECM) and are involved in processes such as cell proliferation, migration, and apoptosis.[2]

General MMP Inhibition Pathway

The inhibition of MMPs by synthetic inhibitors prevents the degradation of ECM components. This can have several downstream consequences, including the modulation of cell-cell and cell-matrix interactions, and the regulation of growth factor availability. The activity of MMPs is endogenously regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).[2] Synthetic inhibitors often mimic the action of TIMPs by binding to the active site of the MMP.

Caption: General signaling pathway of MMP activation and inhibition.

Experimental Workflow: Screening of MMP Inhibitors

The process of identifying and characterizing MMP inhibitors, such as those containing a homophenylalanine scaffold, typically follows a multi-step workflow.

Caption: A typical workflow for the screening and development of MMP inhibitors.

References

- 1. Inhibition of MMPs - Elabscience [elabscience.com]

- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Z-Homophe-OH: A Key Building Block for Peptide Synthesis

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-homophenylalanine (Z-Homophe-OH) is a crucial N-protected amino acid derivative utilized in the synthesis of peptides for various research and drug development applications. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of L-homophenylalanine, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under a range of conditions and can be readily removed by catalytic hydrogenation, offering orthogonality in peptide synthesis strategies. This document provides a detailed protocol for the synthesis, purification, and application of this compound in solution-phase peptide synthesis.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound and its use in peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 127862-89-9 |

| Molecular Formula | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98.0% (by TLC) |

Table 2: Expected Yield for this compound Synthesis via Schotten-Baumann Reaction

| Reaction | Starting Material | Reagents | Expected Yield (%) |

| N-protection | L-Homophenylalanine | Benzyl chloroformate, NaOH | ~73* |

*Expected yield is based on the synthesis of the analogous compound, N-benzyloxycarbonyl-L-alanine, due to the lack of specific literature reports on the yield for this compound under these exact conditions.

Table 3: Common Coupling Reagents for this compound in Peptide Synthesis

| Coupling Reagent | Additive | Base | Key Features |

| DIC (Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DIPEA (N,N-Diisopropylethylamine) | Minimizes racemization; byproduct (DIU) is soluble in some organic solvents.[1] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA | High coupling efficiency, especially for hindered amino acids.[1] |

| EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | HOBt | - | Water-soluble carbodiimide, byproducts are easily removed by aqueous workup.[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the protection of the α-amino group of L-homophenylalanine using benzyl chloroformate.

Materials:

-

L-Homophenylalanine

-

2N Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Three-necked round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a 2 L three-necked flask, dissolve L-homophenylalanine in 2N NaOH solution and cool the flask to 0°C in an ice bath.

-

To this chilled and stirring solution, simultaneously add benzyl chloroformate and 2N NaOH solution dropwise. Maintain the reaction temperature below 5°C throughout the addition.

-

After the complete addition of the reagents, remove the ice bath and continue stirring the reaction mixture for 2 hours at room temperature.

-

Add 100 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic phase.

-

Wash the aqueous phase once more with 100 mL of diethyl ether.

-

Carefully acidify the aqueous phase to a pH of 1 with 2N HCl.

-

Extract the product from the acidified aqueous phase with three portions of 150 mL of ethyl acetate.

-

Combine the organic phases and wash them with three 100 mL portions of water.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a colorless oil which should crystallize upon standing.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol details the purification of the synthesized this compound.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

-

Once completely dissolved, slowly add hexane until the solution becomes slightly turbid.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for 30 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Protocol 3: Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound to an amino acid ester using DIC/HOBt.

Materials:

-

This compound

-

Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Preparation of the free amino acid ester: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature.[2]

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[2]

-

Coupling Reaction: To the cooled solution from step 2, add DIC (1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes.

-

Add the freshly prepared amino acid ester solution from step 1 to the activated this compound mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-